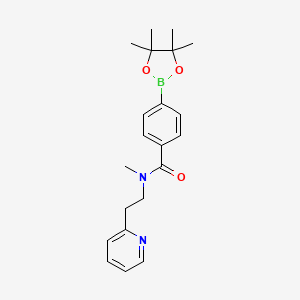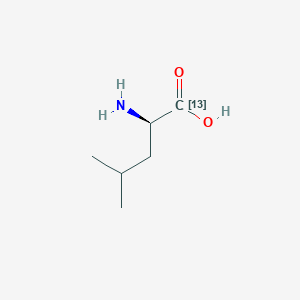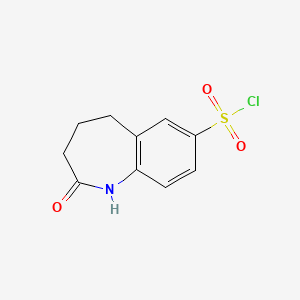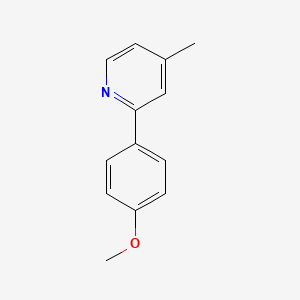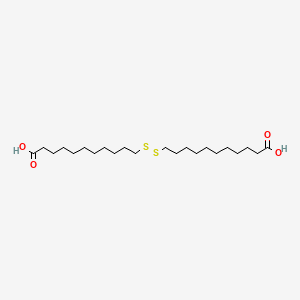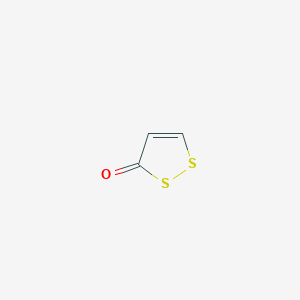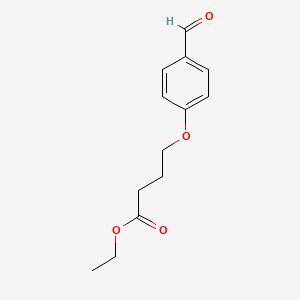
Ethyl 4-(4-formylphenoxy)butanoate
Übersicht
Beschreibung
Ethyl 4-(4-formylphenoxy)butanoate, also known as ethyl 4-(4-formylphenoxy)butyrate, is a chemical compound that belongs to the class of organic esters. It has a molecular formula of C14H16O4 and a molecular weight of 248.28 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Enzymatic Activity
- Asymmetric Synthesis : Ethyl 4-(4-formylphenoxy)butanoate is used as a building block in asymmetric synthesis, particularly for the synthesis of drugs targeting hypercholesterolemia. In a study, microbial reductases were explored for their activities towards related compounds, highlighting its significance in producing enantiomerically pure substances (Jung et al., 2010).
Pest Control Agents
- Insect Pest Control : Derivatives of Ethyl 4-(4-formylphenoxy)butanoate, such as juvenogens, have been investigated for their potential in insect pest control. These compounds are synthetically modified to produce various stereoisomers, indicating their application in environmental and agricultural sciences (Wimmer et al., 2007).
Organic Synthesis
- Organic Synthesis : This compound is used in the synthesis of complex organic molecules, such as Spir[4.4]ononane-1,6-dione, indicating its role in organic chemistry and pharmaceutical synthesis (Wang Jun, 2010).
- Catalysis and Annulation Reactions : It acts as a precursor in catalysis and annulation reactions for synthesizing functionalized compounds, illustrating its utility in developing new chemical entities with potential pharmacological activities (Zhu et al., 2003).
Biological and Pharmacological Research
- Biotransformation Studies : Ethyl 4-(4-formylphenoxy)butanoate undergoes biotransformation processes, as seen in studies involving cell suspension cultures of certain plants. This highlights its potential in biotechnological applications (Barrosaf et al., 1992).
- Synthesis of Fluorescent Compounds : Its derivatives have been synthesized for studying fluorescence properties, indicating its application in materials science and photophysics (Krzyżak et al., 2015).
Eigenschaften
IUPAC Name |
ethyl 4-(4-formylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8,10H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELMYVTXAHKHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573559 | |
| Record name | Ethyl 4-(4-formylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-formylphenoxy)butanoate | |
CAS RN |
92991-64-5 | |
| Record name | Ethyl 4-(4-formylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



